Technical Documentation Center

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran
  • CAS: 351003-28-6

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

Introduction: The Benzofuran Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its structural rigidity and electronic properties make it an attractive starting point for the design of novel therapeutic agents.[3] In the realm of inflammation, benzofuran derivatives have demonstrated significant potential, exhibiting activities that modulate key inflammatory pathways.[1][4][5] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of new and effective anti-inflammatory agents with improved safety profiles remains a critical goal in medicinal chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anti-inflammatory agents, starting from the readily available intermediate, 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran. We will explore a rational, multi-step synthetic approach to modify this starting material, aiming to enhance its anti-inflammatory profile. The proposed synthetic strategy is grounded in established organic chemistry principles and informed by structure-activity relationship (SAR) studies of related benzofuran compounds.[6][7] Detailed experimental protocols for each synthetic step and for the subsequent biological evaluation of the synthesized compounds are provided to ensure reproducibility and facilitate further research and development.

Strategic Approach to Synthesis: Rational Design of Novel Anti-Inflammatory Benzofuran Derivatives

Our synthetic strategy is centered on the selective functionalization of the two reactive sites on the starting material: the 3-amino group and the 6-nitro group. The rationale behind the proposed modifications is to introduce structural motifs known to be associated with anti-inflammatory activity, thereby increasing the therapeutic potential of the parent molecule.

The proposed synthetic workflow is depicted in the following diagram:

Synthesis_Workflow start 3-Amino-2-(4-chlorobenzoyl)- 6-nitrobenzofuran (Starting Material) step1 Step 1: Acylation of the 3-Amino Group (Intermediate A) start->step1 Acetic Anhydride, Pyridine step2 Step 2: Reduction of the 6-Nitro Group (Intermediate B) step1->step2 SnCl2·2H2O, Ethanol step3 Step 3: Cyclization to form a Fused Pyrimidine Ring (Target Compound) step2->step3 Formamide, Reflux

Caption: Proposed synthetic workflow for the synthesis of a novel anti-inflammatory agent.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis and purification of the target compounds. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Part 1: Synthesis

Step 1: Synthesis of N-(2-(4-chlorobenzoyl)-6-nitrobenzofuran-3-yl)acetamide (Intermediate A)

  • Rationale: Acylation of the 3-amino group is a common strategy to introduce a variety of substituents and modulate the electronic and steric properties of the molecule. The acetyl group is a simple modification that can influence the compound's interaction with biological targets.

  • Protocol:

    • To a solution of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran (1.0 g, 3.16 mmol) in pyridine (10 mL), add acetic anhydride (0.48 g, 4.74 mmol) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford Intermediate A.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of N-(6-amino-2-(4-chlorobenzoyl)benzofuran-3-yl)acetamide (Intermediate B)

  • Rationale: The reduction of the nitro group to an amine provides a new site for functionalization. The resulting amino group can be used to introduce various pharmacophores or to construct fused heterocyclic rings. Several methods are available for the reduction of aromatic nitro compounds, with tin(II) chloride being a mild and effective reagent.[8][9][10]

  • Protocol:

    • To a suspension of Intermediate A (1.0 g, 2.79 mmol) in ethanol (20 mL), add tin(II) chloride dihydrate (3.15 g, 13.95 mmol).

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate B.

    • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 8-(4-chlorobenzoyl)-9-methyl-[6]benzofuro[6,5-g]quinazolin-7(6H)-one (Target Compound)

  • Rationale: The construction of a fused pyrimidine ring onto the benzofuran scaffold is a strategic modification aimed at creating a novel heterocyclic system with potential anti-inflammatory activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties.[11]

  • Protocol:

    • A mixture of Intermediate B (1.0 g, 3.04 mmol) and formamide (10 mL) is heated at reflux for 8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the target compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Biological Evaluation: In-Vitro and In-Vivo Anti-Inflammatory Assays

The synthesized compounds should be evaluated for their anti-inflammatory activity using a panel of standard in-vitro and in-vivo assays.

In-Vitro Assays
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

    • Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] Determining the inhibitory activity against both COX-1 and COX-2 isoforms is crucial for assessing the compound's efficacy and potential for gastrointestinal side effects.

    • Protocol: The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.

  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages:

    • Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a good indicator of its anti-inflammatory potential.[13][14]

    • Protocol:

      • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

      • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

      • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • NF-κB Inhibition Assay:

    • Rationale: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5] Inhibition of the NF-κB signaling pathway is a major target for anti-inflammatory drug development.

    • Protocol: The effect of the synthesized compounds on NF-κB activation can be assessed using a reporter gene assay in a suitable cell line (e.g., HEK293T cells transfected with an NF-κB luciferase reporter plasmid).

In-Vivo Assays
  • Carrageenan-Induced Paw Edema in Rats:

    • Rationale: This is a widely used and well-established animal model of acute inflammation. The ability of a compound to reduce paw swelling induced by carrageenan injection is a reliable measure of its in-vivo anti-inflammatory activity.

    • Protocol:

      • Administer the test compounds orally or intraperitoneally to rats.

      • After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

      • Measure the paw volume at regular intervals using a plethysmometer.

      • Calculate the percentage inhibition of edema compared to the control group.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological data obtained from the assays will provide valuable insights into the structure-activity relationship of this series of benzofuran derivatives.

SAR_and_Mechanism cluster_SAR Structure-Activity Relationship (SAR) cluster_Mechanism Potential Mechanism of Action Starting Material 3-Amino-2-(4-chlorobenzoyl)- 6-nitrobenzofuran Modification_3-Amino Acylation/Alkylation at 3-NH2 Starting Material->Modification_3-Amino Modulates Lipophilicity and H-bonding Modification_6-Nitro Reduction and Functionalization at 6-NO2 Starting Material->Modification_6-Nitro Introduces new interaction points Target_Compound Novel Anti-inflammatory Agent Modification_3-Amino->Target_Compound Modification_6-Nitro->Target_Compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF-kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF-kB_Pathway COX-2_Expression COX-2 Expression NF-kB_Pathway->COX-2_Expression Prostaglandin_Synthesis Prostaglandin Synthesis COX-2_Expression->Prostaglandin_Synthesis Inflammation Inflammation Prostaglandin_Synthesis->Inflammation Target_Compound_Action Target Compound Target_Compound_Action->NF-kB_Pathway Inhibition Target_Compound_Action->COX-2_Expression Inhibition

Sources

Application

Application Notes and Protocols: 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran as a Versatile Precursor for High-Performance Azo Dyes

Introduction: Unlocking a Rich Palette of Colors with a Novel Benzofuran Building Block The benzofuran scaffold is a cornerstone in the development of functional organic materials, with applications ranging from pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking a Rich Palette of Colors with a Novel Benzofuran Building Block

The benzofuran scaffold is a cornerstone in the development of functional organic materials, with applications ranging from pharmaceuticals to advanced electronics.[1][2] In the realm of dye chemistry, benzofuran derivatives are prized for their ability to form the basis of robust, high-performance colorants, including disperse dyes and optical brighteners.[1] This application note introduces 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran , a highly functionalized precursor designed for the synthesis of a diverse range of azo dyes.

The strategic placement of reactive functional groups—a primary aromatic amine at the 3-position for diazotization, an electron-withdrawing nitro group at the 6-position to modulate color, and a 4-chlorobenzoyl moiety at the 2-position for potential modulation of photostability and molecular interactions—makes this precursor a powerful tool for researchers and scientists in dye chemistry and materials science. This guide provides a comprehensive overview of its synthesis, detailed protocols for its conversion into vibrant azo dyes, and an exploration of the anticipated properties of these novel colorants.

Synthesis of the Precursor: A Reliable Pathway to 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

The synthetic workflow is envisioned as a two-step process, beginning with the synthesis of the requisite starting materials followed by the cyclization to form the benzofuran ring.

Diagram 1: Proposed Synthetic Pathway for 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

G cluster_0 Step 1: Starting Material Preparation cluster_1 Step 2: Cyclization Reaction A 2-Hydroxy-5-nitrobenzonitrile C Reaction Mixture (Acetonitrile, K2CO3, Reflux) A->C B 2-Chloro-1-(4-chlorophenyl)ethan-1-one B->C D 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran C->D Intramolecular Cyclization

Caption: Proposed two-step synthesis of the target precursor.

Protocol 1: Synthesis of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

This protocol is based on the established synthesis of similar 3-aminobenzofuran derivatives.[3]

Materials:

  • 2-Hydroxy-5-nitrobenzonitrile

  • 2-Chloro-1-(4-chlorophenyl)ethan-1-one (α-chloro-4-chloroacetophenone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing acetonitrile (50 mL), add 2-hydroxy-5-nitrobenzonitrile (0.01 mol, 1.64 g), 2-chloro-1-(4-chlorophenyl)ethan-1-one (0.01 mol, 1.89 g), and anhydrous potassium carbonate (0.015 mol, 2.07 g).

  • Reaction Execution: The reaction mixture is refluxed with continuous stirring for approximately 12-16 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Work-up and Isolation: After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. A portion of the solvent can be removed under reduced pressure using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into cold deionized water (200 mL) with stirring to precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the crude product in a vacuum oven. The crude 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a crystalline solid.

Rationale: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the salicylonitrile, which then undergoes a nucleophilic substitution with the α-haloketone. This is followed by an in-situ intramolecular cyclization to form the stable benzofuran ring.

Application in Azo Dye Synthesis: A Gateway to a Spectrum of Colors

The primary amino group at the 3-position of the benzofuran core is readily diazotized and coupled with various aromatic compounds to produce a range of intensely colored azo dyes. The general reaction scheme involves two key steps: diazotization of the precursor and subsequent azo coupling.

Diagram 2: General Workflow for Azo Dye Synthesis

G A 3-Amino-2-(4-chlorobenzoyl) -6-nitrobenzofuran B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling (Alkaline or Acidic Medium) C->E D Coupling Component (e.g., N,N-dimethylaniline, 2-naphthol, etc.) D->E F Azo Dye Product E->F

Caption: Diazotization and azo coupling workflow.

Protocol 2: General Procedure for the Synthesis of Azo Dyes

This protocol provides a general framework for the synthesis of azo dyes from the benzofuran precursor. Specific examples with different coupling components are detailed below.

Part A: Diazotization of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

  • Preparation of the Amine Solution: In a beaker, suspend 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Stir the mixture and cool to 0-5 °C in an ice-salt bath.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.011 mol, 0.76 g) in cold water (10 mL).

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C. Stir the resulting solution for an additional 30 minutes at this temperature. The formation of a clear solution of the diazonium salt should be observed.

Part B: Azo Coupling

The coupling reaction conditions will vary depending on the chosen coupling component.

Example 1: Synthesis of a Yellow Azo Dye with N,N-dimethylaniline

  • Preparation of the Coupling Solution: Dissolve N,N-dimethylaniline (0.01 mol, 1.21 g) in a mixture of concentrated hydrochloric acid (2 mL) and water (20 mL). Cool the solution to 0-5 °C.

  • Coupling Reaction: Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • pH Adjustment and Precipitation: After the addition is complete, slowly add a 10% sodium hydroxide solution to bring the pH to 4-5. The yellow azo dye will precipitate out of the solution.

  • Isolation and Purification: Collect the dye by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure dye.

Example 2: Synthesis of a Red Azo Dye with 2-Naphthol

  • Preparation of the Coupling Solution: Dissolve 2-naphthol (0.01 mol, 1.44 g) in a 10% sodium hydroxide solution (20 mL). Cool the solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Add the diazonium salt solution dropwise to the stirred 2-naphthol solution. A deep red precipitate will form immediately.

  • Completion and Isolation: Continue stirring for 30 minutes in the ice bath. Collect the red dye by filtration, wash with water until the filtrate is neutral, and dry.

Expected Properties and Performance Characteristics

The dyes synthesized from 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran are anticipated to exhibit properties that make them suitable for applications such as disperse dyes for synthetic fibers.[4][5]

PropertyExpected Characteristics and Rationale
Color Range A wide range of colors from yellow to red and potentially blue/violet can be achieved by varying the coupling component. The electron-withdrawing nitro group on the benzofuran ring is expected to induce a bathochromic (deepening of color) shift.
Solvatochromism The dyes are expected to exhibit solvatochromism, where the color varies with the polarity of the solvent.[6][7] This is due to changes in the electronic ground and excited states of the dye molecule in different solvent environments.
Photostability The inherent stability of the benzofuran ring system, coupled with the presence of the 4-chlorobenzoyl group, may contribute to good photostability.[8] However, this is highly dependent on the overall molecular structure of the final dye.
Fastness Properties For textile applications, good light, wash, and sublimation fastness are anticipated, characteristic of many heterocyclic azo disperse dyes.[4][5]

Characterization and Quality Control

To ensure the successful synthesis and purity of both the precursor and the resulting dyes, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • UV-Visible Spectroscopy: To determine the absorption maxima (λ_max) and study the solvatochromic behavior.

  • Melting Point Analysis: As an indicator of purity.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran stands as a promising and versatile precursor for the synthesis of a new generation of azo dyes. Its well-defined structure allows for predictable reactivity and the creation of colorants with a broad spectrum of hues and potentially excellent performance characteristics. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich dye chemistry enabled by this novel building block. The resulting dyes hold potential for applications in textiles, plastics, and advanced materials where high-performance colorants are required.

References

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved January 25, 2026, from [Link]

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Studies on solvatochromic behavior of dyes using spectral techniques. (2025, August 8). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes. (2025, December 27). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Thermalstability and Photostability of new Azo dye. (n.d.). International Journal of Scientific and Research Publications. Retrieved January 25, 2026, from [Link]

  • Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. (2023, September 3). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. (2023, December 19). ACS Omega. Retrieved January 25, 2026, from [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. (2025, December 31). DergiPark. Retrieved January 25, 2026, from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. (2025). ICAIIT 2025 Conference. Retrieved January 25, 2026, from [Link]

  • Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. (2026, January 19). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. (n.d.). Asian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. (2025, August 5). ResearchGate. Retrieved January 25, 2026, from [Link]

  • 14.4: Diazotization of Amines. (2019, June 5). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. (n.d.). Oriental Journal of Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024, July 9). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Coupling process for substituted aminoazobenzenesulfonic acids. (n.d.). Google Patents.
  • Absorption and fluorescence spectral properties of azo dyes based on 3-amido-6-hydroxy-4-methyl-2-pyridone: Solvent and substituent effects. (2025, August 5). ResearchGate. Retrieved January 25, 2026, from [Link]

  • New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]

  • Heteroaryl azo dyes as molecular photoswitches. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes.. (2018, January 10). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Preparation method of salicylonitrile. (n.d.). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing—a common yet vexing issue that can compromise the accuracy, resolution, and reproducibility of your chromatographic results.

Here, you will find a curated collection of frequently asked questions (FAQs) and in-depth troubleshooting guides presented in a user-friendly question-and-answer format. Each section is crafted to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.

Understanding the Analyte: 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte, as they are often at the root of chromatographic challenges.

  • Structure: This molecule possesses a benzofuran core with three key functional groups: a basic aromatic amine (-NH2), a strongly electron-withdrawing nitro group (-NO2), and a chlorobenzoyl group.

  • Basicity: The presence of the amino group confers basic properties to the molecule. Aromatic amines typically have pKa values in the range of 3-5. This means that at a mobile phase pH below its pKa, the amine group will be protonated (positively charged), and at a pH above its pKa, it will be in its neutral form.

  • Solubility: The molecule has a relatively complex, fused ring structure, suggesting that its solubility in highly aqueous mobile phases may be limited.

These characteristics, particularly the basicity of the amino group, are the primary contributors to peak tailing in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I know if I have it?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1] In an ideal separation, peaks should be symmetrical and Gaussian.[1] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally indicative of peak tailing.[2] This asymmetry can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and overall poor reproducibility.[1]

Q2: I'm observing significant peak tailing for 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran. What is the most likely cause?

A2: For a basic compound like 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions between the basic amino group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1][3] These interactions create an additional, stronger retention mechanism for your analyte, leading to the delayed elution and tailing of the peak.[3]

In-Depth Troubleshooting Guides

Problem 1: Persistent Peak Tailing Despite Standard Conditions

The primary suspect is the interaction between the basic amine of your analyte and residual silanol groups on the C18 column. At mid-range pH values (e.g., pH 5-7), a portion of the silanol groups on the silica packing are deprotonated and negatively charged, while your basic analyte is protonated and positively charged. This leads to strong ionic interactions that cause peak tailing.

start Observe Peak Tailing step1 Step 1: Adjust Mobile Phase pH (Lower to pH 2.5-3.5) start->step1 step2 Step 2: Add a Mobile Phase Modifier (e.g., 0.1% TFA or 0.05% TEA) step1->step2 If tailing persists step3 Step 3: Evaluate Column Chemistry (Use an End-Capped or Hybrid Column) step2->step3 If tailing persists step4 Step 4: Check for Metal Chelation (Add EDTA to Mobile Phase) step3->step4 If tailing persists end Symmetrical Peak Achieved step4->end If tailing is resolved

Caption: A logical workflow for troubleshooting peak tailing.

Protocol 1: Mobile Phase pH Optimization

  • Objective: To suppress the ionization of silanol groups and observe the effect on peak shape.

  • Procedure:

    • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 3.5, 3.0, and 2.5) using an appropriate buffer system like phosphate or formate.

    • Begin with the highest pH (3.5) and equilibrate the column for at least 15-20 column volumes.

    • Inject your sample of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran.

    • Analyze the peak shape and retention time.

    • Incrementally decrease the pH and repeat the injection and analysis.

  • Expected Outcome: As the pH is lowered, the silanol groups become protonated and less interactive with the protonated amine of your analyte, leading to a significant reduction in peak tailing.[3] Note that lowering the pH may also decrease the retention time of your basic analyte.[4]

Mobile Phase pHExpected Tailing Factor (Tf)Expected Change in Retention Time
7.0 (Initial)> 1.8-
3.51.4 - 1.6Decrease
3.01.2 - 1.4Further Decrease
2.5< 1.2Significant Decrease
Caption: Expected impact of mobile phase pH on peak shape and retention.

Protocol 2: Introduction of a Mobile Phase Additive

  • Objective: To use a competing base to block the active silanol sites or an ion-pairing agent to improve peak shape.

  • Procedure:

    • If operating at a low pH (2.5-3.5), add 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components. TFA acts as an ion-pairing agent and can also help to mask silanol interactions.

    • Alternatively, if a slightly higher pH is desired, the addition of a small amount of a basic modifier like triethylamine (TEA) at a concentration of 0.05-0.1% can be effective.[1] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

  • Expected Outcome: The addition of these modifiers should lead to a noticeable improvement in peak symmetry.

Problem 2: Peak Tailing Persists Even After Mobile Phase Optimization

If optimizing the mobile phase does not resolve the issue, other factors may be at play:

  • Column Hardware and Chemistry: The type of column used is critical. Older, Type A silica columns have a higher concentration of acidic silanol groups. Also, physical degradation of the column bed can cause peak distortion.

  • Metal Chelation: The analyte may be chelating with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or leached from the HPLC system's stainless-steel components.[5][6]

  • Extra-Column Effects: Broadening and tailing can be introduced by excessive volume in the tubing, fittings, or detector flow cell.

start Peak Tailing Persists step1 Step 1: Evaluate Column Performance (Test with a standard mixture) start->step1 step2 Step 2: Switch to a High-Purity, End-Capped Column step1->step2 If column is faulty step3 Step 3: Investigate Metal Chelation (Add EDTA to mobile phase) step2->step3 If tailing persists step4 Step 4: Minimize Extra-Column Volume (Check tubing and fittings) step3->step4 If tailing persists end Symmetrical Peak Achieved step4->end If tailing is resolved

Sources

Optimization

Technical Support Center: Optimizing Substituted Benzofuran Synthesis

A Guide for the Research & Development Scientist Welcome to the technical support center for substituted benzofuran synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Research & Development Scientist

Welcome to the technical support center for substituted benzofuran synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. Substituted benzofurans are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can be sensitive to a variety of parameters. This guide is structured to help you navigate common challenges and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic approach to synthesizing substituted benzofurans.

Q1: What are the most common and robust strategies for synthesizing substituted benzofurans?

A1: Several powerful methods exist, with the choice depending on the desired substitution pattern and available starting materials. Transition-metal-catalyzed reactions are particularly prevalent due to their efficiency and broad substrate scope.[1] Key strategies include:

  • Palladium and/or Copper-Catalyzed Cyclization: This is one of the most versatile approaches. A common pathway involves the Sonogashira coupling of an o-halophenol (typically o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1][2] This domino or one-pot reaction is highly efficient for creating 2-substituted benzofurans.[3]

  • Acid- or Base-Catalyzed Cyclizations: Traditional methods, such as the reaction of salicylaldehydes with α-haloketones (Rap-Stoermer reaction), remain useful.[1][4] These reactions often proceed via aldol-type condensations followed by cyclization and are typically catalyzed by bases like triethylamine or potassium carbonate.[1]

  • Oxidative Cyclization: Methods using oxidants like phenyliodonium diacetate (PIDA) can facilitate the coupling of phenols with various partners, followed by cyclization to form the benzofuran core.[1][4]

  • Intramolecular Wittig Reaction: This approach can be used to construct the furan ring by forming a carbon-carbon double bond from an appropriate phosphorus ylide precursor.[5]

Q2: How do I choose the right catalyst system for a cross-coupling approach?

A2: The choice of catalyst is critical and depends on the specific coupling reaction. For Sonogashira-type cyclizations, a combination of a palladium catalyst and a copper(I) co-catalyst is classic and effective.[1]

  • Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ are common choices. The palladium(0) species, generated in situ, is the active catalyst for the oxidative addition step with the aryl halide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used as a co-catalyst. Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] In many cases, the reaction will not proceed without the copper co-catalyst.[1]

  • Ligands: Phosphine ligands (e.g., PPh₃) are often used to stabilize the palladium catalyst and modulate its reactivity. N-heterocyclic carbenes (NHCs) are emerging as highly effective alternatives to phosphine ligands due to their strong σ-donating properties, which can enhance catalytic activity and stability.[3]

Q3: What is the role of the base and solvent in these reactions?

A3: The base and solvent are not merely reaction media; they are active participants that dictate reaction success.

  • Base: The base is crucial for several steps. In Sonogashira couplings, an amine base (like triethylamine or diisopropylamine) is required to neutralize the HX acid produced during the cycle and to deprotonate the terminal alkyne.[1] For intramolecular cyclization, a stronger base like K₂CO₃ or Cs₂CO₃ may be needed to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for attacking the alkyne.[6] The choice of base can be critical; for instance, using K₂CO₃ over Na₂CO₃ has been shown to prevent undesired side reactions in certain syntheses.[6]

  • Solvent: The solvent must solubilize all reactants and facilitate the reaction. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often excellent choices because they can dissolve both the organic substrates and inorganic bases.[2] Toluene is also frequently used, particularly in palladium-catalyzed reactions.[1][4] In some modern protocols, eco-friendly deep eutectic solvents (DES) are used, which can stabilize polar intermediates and accelerate the reaction.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Q4: My reaction yield is very low or I'm getting no product. What should I check first?

A4: Low or no yield is a common problem that can usually be traced back to a few key areas. A logical, step-by-step diagnosis is the most effective approach.

Troubleshooting Workflow for Low/No Yield

G start Low / No Yield reagents 1. Starting Material Integrity start->reagents conditions 2. Reaction Conditions start->conditions catalyst 3. Catalyst System start->catalyst sub_reagents1 Purity Check (NMR, GC-MS) - Impurities inhibiting catalyst? - Degradation during storage? reagents->sub_reagents1 sub_reagents2 Correct Stoichiometry? - Accurately weighed? - Limiting reagent correct? reagents->sub_reagents2 sub_conditions1 Inert Atmosphere? - Proper degassing of solvent? - Maintained under N2/Ar? conditions->sub_conditions1 sub_conditions2 Temperature & Time? - Optimal temperature reached? - Sufficient reaction time? conditions->sub_conditions2 sub_conditions3 Solvent/Base Choice? - Anhydrous solvent? - Appropriate base strength? conditions->sub_conditions3 sub_catalyst1 Catalyst Activity? - Old/decomposed catalyst? - Handled in air? catalyst->sub_catalyst1 sub_catalyst2 Correct Loading? - Too low concentration? catalyst->sub_catalyst2 sub_catalyst3 Co-catalyst/Ligand Issue? - CuI essential for Sonogashira? - Ligand decomposed? catalyst->sub_catalyst3

Caption: A decision tree for diagnosing low-yield benzofuran syntheses.

  • Causality Check:

    • Starting Materials: Impurities in your o-iodophenol or alkyne can poison the catalyst. Verify purity by NMR or GC-MS before starting.

    • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your solvent is properly degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar).

    • Catalyst Activity: Palladium catalysts, especially those with phosphine ligands, can degrade over time. Use a fresh batch of catalyst or one that has been stored properly under inert conditions. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.

    • Base and Solvent: Ensure your base is strong enough and your solvent is anhydrous if the reaction is moisture-sensitive. Water can interfere with many organometallic catalytic cycles.

Q5: My reaction is producing a complex mixture of side products. What is happening?

A5: Side product formation often points to issues with reaction selectivity or undesired competing pathways.

  • Homocoupling of Alkyne (Glaser Coupling): If you observe significant amounts of a symmetrical diyne, this is a common side reaction in Sonogashira couplings, especially if oxygen is present. This occurs when the copper acetylide intermediate undergoes oxidative coupling.

    • Solution: Rigorously exclude oxygen from your reaction. Ensure your inert atmosphere technique is flawless. Sometimes, adding a co-solvent like piperidine or using a different amine base can suppress this pathway.

  • Formation of Acyclic Intermediate: In domino reactions, the initial cross-coupling product (e.g., the o-(alkynyl)phenol) may fail to cyclize.[2]

    • Solution: This suggests the cyclization step is the bottleneck. You may need to increase the reaction temperature, change to a stronger base to facilitate deprotonation of the phenol, or increase the reaction time after the initial coupling is complete.[2]

  • Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.

    • Solution: Monitor the reaction progress closely using TLC or GC-MS. Once the starting material is consumed, begin the workup promptly. If necessary, try running the reaction at a lower temperature for a longer period.[7]

Experimental Protocol & Data

This section provides a representative protocol for a common benzofuran synthesis, along with a table of optimized conditions found in the literature.

Protocol: One-Pot Sonogashira Coupling and Cyclization for 2-Arylbenzofuran Synthesis

This protocol is a robust method for synthesizing 2-arylbenzofurans from o-iodophenols and terminal arylalkynes.[1][2]

Reagents & Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and hot plate

  • o-Iodophenol (1.0 mmol, 1.0 equiv)

  • Arylalkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed DMF (5 mL)

Step-by-Step Methodology:

  • Setup: Add the o-iodophenol, arylalkyne, Pd(PPh₃)₂Cl₂, CuI, and K₂CO₃ to the Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed DMF via syringe.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction to 80-100 °C. The optimal temperature may vary depending on the substrate.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the o-iodophenol. Reactions are typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-arylbenzofuran.

Table 1: Typical Reaction Parameters for Palladium-Catalyzed Benzofuran Synthesis
ParameterTypical Range/ValueRationale & Key Considerations
Pd Catalyst Loading 1-5 mol%Lower loading is cost-effective but may require longer times. Higher loading can lead to side reactions.
Cu(I) Co-catalyst 2-10 mol%Essential for Sonogashira. Ratio to Pd can be important.
Base 2-3 equivalentsMust be sufficient to neutralize HX and promote cyclization. K₂CO₃, Cs₂CO₃, and Et₃N are common.[1][6]
Solvent DMF, Toluene, DioxaneMust dissolve reactants. DMF is excellent for solubility but can be hard to remove.[2]
Temperature 60 - 120 °CSubstrate-dependent. Higher temperatures drive cyclization but risk decomposition.[7]
Reaction Time 4 - 24 hoursMonitor by TLC/GC-MS to avoid prolonged heating.
General Reaction Scheme

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions r1 o-Iodophenol intermediate Acyclic Alkynylphenol (Intermediate) r1->intermediate Sonogashira Coupling r2 Terminal Alkyne r2->intermediate Sonogashira Coupling c1 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI Co-catalyst c2 Base (e.g., K₂CO₃) Solvent (e.g., DMF) c3 Heat (Δ) product Substituted Benzofuran intermediate->product Intramolecular Cyclization

Caption: A generalized workflow for tandem Sonogashira/cyclization synthesis.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.
  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at: [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]

  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Available at: [Link]

  • (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. Sci-Hub. Available at: [Link]

  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. the Research Portal. Available at: [Link]

Sources

Troubleshooting

stability issues of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran in solution

<Technical Support Center: 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is a specialized research chemical. As such, comprehensive, peer-reviewed stability data for this specific molecule is not widely available. The following guide is constructed based on fundamental principles of organic chemistry and data from structurally related compounds, including benzofurans, enamines, and nitroaromatics. All recommendations should be validated under your specific experimental conditions.

Introduction: Understanding the Molecule's Structural Liabilities

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is a complex heterocyclic molecule with several functional groups that dictate its stability profile. To effectively troubleshoot issues, it is crucial to recognize the potential points of failure within its structure:

  • Enamine-like System: The 3-amino group adjacent to the C2-benzoyl group forms a vinylogous amide, or enamine-like system. This is a primary site for hydrolysis, especially under acidic or basic conditions.[1][2]

  • Benzofuran Core: The furan ring, fused to the benzene ring, can be susceptible to degradation under strong acidic or basic conditions, although the aromaticity of the fused system provides some stability.[3][4][5]

  • Nitroaromatic Group: The nitro group at the C6 position is a strong electron-withdrawing group, which influences the reactivity of the entire ring system. Nitroaromatic compounds are also known to be sensitive to light (photodegradation).[6][7][8]

  • Ketone and Aryl Halide: The 4-chlorobenzoyl group is generally stable, but the ketone can participate in various side reactions, and the aryl-chloride bond is typically robust to hydrolysis under standard conditions.[9][10]

This guide will address the most common stability issues arising from these structural features.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to help you diagnose and resolve common problems encountered when working with 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran in solution.

Issue 1: Rapid Discoloration (Yellowing/Browning) of Solution Upon Preparation

  • Question: I just dissolved my compound in DMSO (or another organic solvent), and the solution immediately turned yellow or brown. What is happening?

  • Probable Cause: This is likely due to air and/or light-induced oxidation. Aromatic amines and nitroaromatic compounds are particularly susceptible to photo-oxidation, which can lead to the formation of colored degradation products.[11]

  • Immediate Action & Solution:

    • Protect from Light: Immediately wrap your sample vial in aluminum foil or use an amber vial.

    • Inert Atmosphere: If possible, prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Ensure your solvent is of high purity and free of peroxides, which can accelerate degradation. Use freshly opened, HPLC-grade, or anhydrous solvents when possible.

    • Temperature Control: Prepare solutions at room temperature or below, unless solubility requires gentle warming. Avoid excessive heating.

Issue 2: Poor Reproducibility in Biological or Chemical Assays

  • Question: My experimental results are inconsistent from day to day, or even between morning and afternoon experiments. Could my compound be degrading in the assay buffer?

  • Probable Cause: Yes, this is a strong possibility. The enamine-like functionality is susceptible to hydrolysis, a reaction highly dependent on the pH of your aqueous buffer.[1][2] The rate of degradation can be significant over the timescale of a typical experiment (minutes to hours).

  • Troubleshooting Workflow:

    G cluster_0 Diagnosis cluster_1 Validation & Solution A Inconsistent Assay Results B Hypothesis: Compound Degradation in Aqueous Buffer A->B C Run Time-Course Stability Study (HPLC or LC-MS) B->C D Analyze samples at T=0, 1h, 4h, 24h in exact assay buffer C->D E Significant degradation observed? D->E F YES: Modify Protocol E->F >10% peak area loss G NO: Investigate other experimental variables E->G <10% peak area loss H Prepare fresh stock for each experiment. Minimize incubation time. Consider pH adjustment if possible. F->H

    Caption: Troubleshooting workflow for assay inconsistency.

  • Detailed Protocol: Time-Course Stability Study

    • Prepare a solution of the compound in your exact experimental buffer at the final working concentration.

    • Immediately inject a sample (T=0) into an HPLC or LC-MS system to get a baseline peak area.

    • Keep the solution under the exact experimental conditions (temperature, light exposure).

    • Inject samples at subsequent time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

    • Plot the percentage of the remaining parent compound peak area versus time. This will give you the degradation kinetics under your specific conditions.

Issue 3: Appearance of New Peaks in Chromatogram (HPLC/LC-MS)

  • Question: I'm analyzing my sample and see new, unexpected peaks that grow over time. What are they?

  • Probable Cause: These are likely degradation products. Based on the molecule's structure, the most probable degradation pathway is hydrolysis of the enamine-like system.

  • Plausible Degradation Pathway:

    G A Parent Compound (3-Amino-2-(4-chlorobenzoyl) -6-nitrobenzofuran) B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C Primary Degradant (2-(4-chlorobenzoyl)-3-hydroxy -6-nitrobenzofuran) B->C D Further Degradation (e.g., Ring Opening) C->D

    Caption: Predicted primary hydrolysis pathway.

  • Identification & Mitigation:

    • Mass Spectrometry: Use LC-MS to determine the mass of the new peaks. The primary hydrolysis product would have a mass corresponding to the replacement of the -NH2 group with an -OH group.

    • Solvent Choice: If using aqueous solutions is unavoidable, prepare stock solutions in a stable, water-miscible organic solvent like anhydrous DMSO or DMF and make final dilutions into the aqueous buffer immediately before use. Polar aprotic solvents can have a stabilizing effect.[3][4]

    • pH Control: The rate of hydrolysis is pH-dependent. If your experiment allows, determine the optimal pH for stability. Generally, neutral to slightly acidic conditions may be more favorable than basic conditions for furan ring stability, but this must be balanced with the potential for acid-catalyzed hydrolysis of the enamine.[3][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for long-term storage of this compound?

    • A1: For solid-state storage, keep the compound at -20°C in a desiccator, protected from light. For solutions, high-purity, anhydrous DMSO or DMF are recommended for stock solutions, stored at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

  • Q2: My compound is supposed to be a yellow powder, but it has turned dark brown. Is it still usable?

    • A2: Significant color change in the solid state indicates degradation. You should first verify the purity of the material using a suitable analytical method like HPLC-UV or LC-MS. If significant impurities are detected (>5-10%), the material may not be suitable for sensitive applications, and resynthesis or repurification is recommended.

  • Q3: Can I heat the solution to improve solubility?

    • A3: Gentle warming (e.g., to 37°C) for a short period may be acceptable, but prolonged exposure to high temperatures should be avoided as it will accelerate degradation. Always perform a quick stability check (e.g., by TLC or HPLC) on a small aliquot after heating to ensure the compound remains intact. Some related heterocyclic compounds show limited thermal stability.[12]

  • Q4: How does the nitro group affect stability?

    • A4: The strong electron-withdrawing nature of the nitro group makes the benzofuran ring more electron-deficient and potentially more susceptible to nucleophilic attack.[8] It also makes the compound highly likely to be light-sensitive, absorbing in the UV-Vis range and potentially leading to photodegradation.[6][7]

  • Q5: What analytical methods are best for monitoring the stability of this compound?

    • A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method. A C18 or C8 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or ammonium acetate for peak shaping) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any degradation products that form.[13]

Summary of Recommended Handling & Storage Conditions

ParameterRecommendationRationale
Solid Storage -20°C, desiccated, protected from lightPrevents thermal degradation, hydrolysis from atmospheric moisture, and photodegradation.
Solution Storage Anhydrous DMSO or DMF, -20°C or -80°C, under inert gasMinimizes hydrolysis and oxidation. Polar aprotic solvents can enhance stability.[3][4]
Experimental Use Prepare fresh dilutions from stock for each experimentEnsures compound integrity and improves experimental reproducibility.
Light Exposure Use amber vials or cover with foilNitroaromatic compounds are often photosensitive.[6][7]
pH in Aqueous Media Neutral to slightly acidic (if compatible with assay)Balances the risks of acid-catalyzed enamine hydrolysis and base-catalyzed furan degradation.[2][3][5]
Atmosphere Handle under inert gas (N₂ or Ar) when possibleAromatic amines are susceptible to air oxidation.[11]

References

  • ACS Omega.

  • National Institutes of Health.

  • Reddit.

  • ChemSusChem.

  • ACS Omega.

  • PubMed.

  • Chemical Engineering Transactions.

  • Master Organic Chemistry.

  • Making Molecules.

  • PubMed.

  • RSC Advances.

  • Environmental Science & Technology Letters.

  • BenchChem.

  • ResearchGate.

  • Google Patents.

  • ResearchGate.

  • ResearchGate.

  • CSWAB.org.

  • National Institutes of Health.

  • ResearchGate.

  • Sciencemadness Wiki.

  • Labsolu.ca.

  • BYJU'S.

  • National Institutes of Health.

  • Chem-Impex.

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the synthesis of this and structurally related benzofuran derivatives. The benzofuran core is a vital scaffold in many biologically active compounds, making robust synthetic routes essential for drug discovery and development.[1][2]

I. Overview of Synthetic Strategy

The synthesis of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran typically involves a multi-step process, often culminating in the cyclization to form the benzofuran ring, followed by functional group manipulations. A common conceptual pathway involves the reaction of a suitably substituted phenol with an α-haloketone, followed by cyclization and subsequent nitration and amination steps. The precise sequence of these steps can significantly impact yield and purity.

Below is a generalized workflow diagram illustrating the key transformations.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product A Substituted Phenol C O-Alkylation A->C B α-Halo-β-ketoester or α-Haloketone B->C D Intramolecular Cyclization (e.g., Perkin, Paal-Knorr) C->D Base-catalyzed condensation E Substituted Benzofuran Core D->E F Electrophilic Nitration E->F HNO3/H2SO4 G Reduction of Nitro Group F->G Selective Reduction (e.g., SnCl2, Fe/HCl) H Acylation/Amidation G->H Acyl Chloride/Coupling Agent I 3-Amino-2-(4-chlorobenzoyl)- 6-nitrobenzofuran H->I

Caption: Generalized synthetic workflow for substituted aminobenzofurans.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Category 1: Benzofuran Ring Formation

Question 1: My intramolecular cyclization to form the benzofuran ring is giving low yields. What are the common causes?

Answer: Low yields in benzofuran ring formation are a frequent challenge.[3] The causes can be broadly categorized into issues with the substrate, reaction conditions, or competing side reactions.

  • Substrate Reactivity: The electronic nature of the substituents on the phenolic ring can significantly influence the rate of cyclization. Electron-withdrawing groups can deactivate the ring towards electrophilic attack, hindering cyclization.

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. A base that is too strong can lead to side reactions, while a base that is too weak may not facilitate the necessary deprotonation for cyclization. Common bases include K₂CO₃, NaH, and DBU.

    • Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy. However, excessively high temperatures can lead to decomposition. A systematic temperature screen is often necessary.

    • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like DMF or DMSO are often effective.

  • Competing Reactions: Intermolecular condensation can compete with the desired intramolecular cyclization, especially at high concentrations.

Troubleshooting Steps:

  • Verify Substrate Purity: Ensure the starting O-alkylated phenol is free of impurities that could interfere with the reaction.

  • Optimize Base and Solvent: Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., DMF, DMSO, Acetonitrile).

  • Adjust Concentration: Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular side reactions.

  • Increase Temperature: Incrementally increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

Question 2: I am observing the formation of regioisomers during the cyclization of an unsymmetrical phenol. How can I improve regioselectivity?

Answer: Regioselectivity in the cyclization of unsymmetrical phenols is a well-documented challenge, often governed by both steric and electronic factors.[4]

  • Steric Hindrance: Cyclization will preferentially occur at the less sterically hindered ortho position.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can direct the cyclization. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.

Strategies to Improve Regioselectivity:

  • Use of Directing Groups: Introducing a removable directing group at one of the ortho positions can force cyclization to occur at the other.

  • Modify Reaction Conditions: In some cases, changing the catalyst or reaction conditions can influence the regiochemical outcome.

  • Alternative Synthetic Routes: If regioselectivity remains poor, consider a different synthetic strategy where the regiochemistry is set earlier in the sequence.

Category 2: Nitration of the Benzofuran Core

Question 3: The nitration of my benzofuran substrate is resulting in a mixture of products and significant decomposition. What are the key parameters to control?

Answer: Nitration of activated aromatic systems like benzofurans can be aggressive and lead to multiple nitration products or oxidative decomposition.[5] Careful control of reaction conditions is paramount.

  • Nitrating Agent: The choice of nitrating agent is critical. A mixture of concentrated nitric acid and sulfuric acid ("mixed acid") is a powerful nitrating agent that can be too harsh for sensitive substrates.[6] Milder alternatives include:

    • Acetyl nitrate (generated in situ from nitric acid and acetic anhydride)

    • Nitronium tetrafluoroborate (NO₂BF₄)

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0 °C or below) is crucial to prevent over-nitration and decomposition.

  • Stoichiometry: Use of a minimal excess of the nitrating agent can help to avoid multiple nitrations.

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C) and monitor the reaction progress closely.

  • Use a Milder Nitrating Agent: Switch from mixed acid to a milder nitrating agent like acetyl nitrate.

  • Slow Addition: Add the nitrating agent dropwise to the solution of the benzofuran substrate to maintain better temperature control.

Category 3: Acylation of the Amino Group

Question 4: The N-acylation of the 3-aminobenzofuran with 4-chlorobenzoyl chloride is inefficient. What are the likely causes?

Answer: Inefficient N-acylation can be due to the low nucleophilicity of the amino group, side reactions, or issues with the reagents.[7]

  • Nucleophilicity of the Amine: The amino group at the 3-position of the benzofuran may have reduced nucleophilicity due to electronic effects from the heterocyclic ring.

  • Base: A suitable base is required to neutralize the HCl generated during the reaction and to facilitate the acylation. Common choices include pyridine, triethylamine, or diisopropylethylamine (DIPEA).

  • Reagent Quality: The acyl chloride should be of high purity and free from hydrolytic degradation (4-chlorobenzoic acid).

Optimization Strategies:

  • Choice of Base: If using a tertiary amine base like triethylamine, ensure it is freshly distilled. Pyridine can act as both a base and a nucleophilic catalyst.

  • Use of a Coupling Agent: If acylation with the acyl chloride is problematic, consider using 4-chlorobenzoic acid with a peptide coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

III. Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: General Procedure for Nitration of a Benzofuran Derivative
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the benzofuran substrate (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Nitrating Agent Preparation: In a separate flask, carefully prepare a solution of acetyl nitrate by adding concentrated nitric acid (1.1 eq) dropwise to acetic anhydride at 0 °C.

  • Reaction: Add the acetyl nitrate solution dropwise to the benzofuran solution, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-water.

  • Workup: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for N-Acylation of 3-Aminobenzofuran
  • Setup: In a round-bottom flask, dissolve the 3-aminobenzofuran derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Acyl Chloride Addition: Cool the mixture to 0 °C and add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography or recrystallization.

IV. Data Summary & Visualization

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Solution
Low Yield in Cyclization Suboptimal base, temperature, or high concentrationScreen different bases (K₂CO₃, DBU), optimize temperature, and run at higher dilution.
Poor Regioselectivity Steric/electronic factors in unsymmetrical phenolUse a directing group, modify reaction conditions, or change the synthetic route.
Decomposition during Nitration Harsh nitrating agent, poor temperature controlUse a milder agent (e.g., acetyl nitrate), maintain low temperature (0 °C or below).
Inefficient N-Acylation Low amine nucleophilicity, improper baseUse a stronger base (e.g., pyridine), consider a coupling agent (DCC, HATU).
Diagram: Troubleshooting Decision Tree for Low Yield in Nitration

G start Low Yield in Nitration q1 Is significant decomposition observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Reduce Temperature (e.g., to -10°C) Use Milder Nitrating Agent (e.g., Acetyl Nitrate) a1_yes->s1 q2 Is starting material consumed? a1_no->q2 end Improved Yield s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Purification Issue: Check solubility, consider alternative chromatography conditions. a2_yes->s2 s3 Reaction Not Proceeding: Increase reaction time Slightly increase temperature Check nitrating agent activity a2_no->s3 s2->end s3->end

Caption: Decision tree for troubleshooting low-yield nitration reactions.

V. Safety Information

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitration: Nitration reactions are highly energetic and can be explosive if not handled properly. Use extreme caution when working with concentrated acids and nitrating agents. Always add reagents slowly and maintain strict temperature control.

  • Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. Handle them with care in a fume hood.

  • Solvents: Be aware of the flammability and toxicity of the solvents used.

For detailed safety information on specific reagents, consult the Safety Data Sheets (SDS) provided by the supplier.[8][9]

VI. References

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI. Available from: [Link]

  • 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. PubChem. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available from: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available from: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available from: [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. Available from: [Link]

  • Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Google Patents. Available from:

  • 6 questions with answers in BENZOFURANS. ResearchGate. Available from: [Link]

  • Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. ResearchGate. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Efficacy of 3-Amino-2-aroylbenzofuran Prodrugs: Bridging In Vitro Potency with In Vivo Performance

In the landscape of modern oncology, the quest for therapeutic agents that combine high potency with tumor selectivity remains a paramount objective. Among the promising candidates, 3-Amino-2-(4-chlorobenzoyl)-6-nitroben...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for therapeutic agents that combine high potency with tumor selectivity remains a paramount objective. Among the promising candidates, 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran and its related prodrugs have garnered significant interest. These compounds are designed to leverage the unique microenvironment of solid tumors, particularly hypoxia, to unleash their cytotoxic payload selectively. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a closely related class of compounds, the 2-amino-3-aroylbenzo[b]furan derivatives, to illuminate the translational potential of this promising scaffold. While direct comparative data for the 6-nitro prodrug variant is emerging, the principles of bioactivation and the structure-activity relationships observed in its analogues offer critical insights for researchers in drug development.

The Rationale: Hypoxia-Activated Prodrugs

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. This physiological state, while detrimental to healthy cells, presents a unique opportunity for targeted cancer therapy. Nitroaromatic compounds, such as the 6-nitrobenzofuran derivatives, can be selectively activated under hypoxic conditions. Endogenous enzymes, particularly one-electron reductases like NADPH:cytochrome P450 oxidoreductase, can reduce the nitro group to a highly reactive nitro radical anion.[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, in the hypoxic tumor core, the radical can undergo further reduction to form cytotoxic species, such as hydroxylamines and amines, that can damage DNA and other critical cellular components, leading to cell death.[1][2] This bioreductive activation mechanism confers a high degree of tumor selectivity, sparing well-oxygenated healthy tissues.

Mechanism of Action: Targeting the Cellular Scaffolding

Beyond the prodrug strategy, the core 2-amino-3-aroylbenzofuran scaffold has been identified as a potent inhibitor of tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on tubulin, these compounds prevent the assembly of microtubules, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[3] This dual mechanism of action—hypoxia-activated cytotoxicity and microtubule disruption—makes this class of compounds particularly compelling for cancer therapy.

In Vitro Efficacy: Potent Antiproliferative Activity

The initial assessment of any potential anticancer agent begins with rigorous in vitro evaluation against a panel of human cancer cell lines. This provides a measure of the compound's intrinsic cytotoxicity and its selectivity towards cancer cells versus normal cells. For a series of 2-amino-3-aroylbenzo[b]furan derivatives, their antiproliferative activity was determined using the MTT assay, a colorimetric method that measures cell viability.

A particularly promising analogue, 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan (compound 4f ), demonstrated remarkable potency.[3] This compound exhibited an exceptionally low IC50 value of 5 picomolar (pM) against the Daoy medulloblastoma cell line.[3] Importantly, it showed significantly less toxicity towards healthy human lymphocytes and astrocytes, indicating a favorable therapeutic window.[3] The structure-activity relationship studies revealed that the substitution pattern on the benzofuran ring is crucial for activity, with an ethoxy group at the 6-position conferring the highest potency.[3]

Key In Vitro Findings for Analogue 4f:
Cell LineCancer TypeIC50 Value
DaoyMedulloblastoma5 pM[3]
Healthy LymphocytesNormalLow Toxicity[3]
Healthy AstrocytesNormalLow Toxicity[3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The determination of IC50 values is a standard procedure to quantify the cytotoxic potential of a compound.

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compound seeding->treatment compound_prep Prepare compound dilutions compound_prep->treatment mtt_add Add MTT solution treatment->mtt_add incubation Incubate (formazan formation) mtt_add->incubation solubilization Solubilize formazan incubation->solubilization readout Measure absorbance solubilization->readout calculation Calculate IC50 values readout->calculation

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

In Vivo Efficacy: Translating Potency to Antitumor Activity

While in vitro assays are crucial for initial screening, the true test of an anticancer agent's potential lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models, provide critical information on a compound's pharmacokinetics, pharmacodynamics, and overall antitumor efficacy.

The potent analogue, compound 4f , was evaluated in a syngeneic murine mammary tumor model.[3] The results were highly encouraging, demonstrating that this compound possesses significant antitumor activity in vivo. When administered at a dose of 15 mg/kg, compound 4f showed higher potency than the well-established tubulin inhibitor, combretastatin A-4 phosphate, which was used as a reference compound at a dose of 30 mg/kg.[3]

This successful translation from high in vitro potency to significant in vivo efficacy underscores the potential of the 2-amino-3-aroylbenzofuran scaffold. The ability to inhibit tumor growth at a lower dose than a known clinical candidate highlights the promise of this chemical series.

Experimental Protocol: In Vivo Xenograft Model

Evaluating the in vivo efficacy of an anticancer agent typically involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Initiation: The mice are randomized into control and treatment groups. The treatment group receives the test compound at a specified dose and schedule, while the control group receives a vehicle.

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or after a specified duration.

  • Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. This is often expressed as tumor growth inhibition (TGI).

In_Vivo_Workflow start Human Tumor Cell Culture implantation Subcutaneous/Orthotopic Implantation in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment_group Administer Test Compound randomization->treatment_group control_group Administer Vehicle randomization->control_group monitoring Measure Tumor Volume & Body Weight treatment_group->monitoring control_group->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis

Caption: General workflow for an in vivo tumor xenograft study.

Bridging the Gap: The Significance of Comparative Analysis

The direct comparison of in vitro and in vivo data is a critical step in the drug development pipeline. High in vitro potency does not always translate to in vivo efficacy due to factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target toxicity, and the complex tumor microenvironment.

In the case of the 2-amino-3-aroylbenzofuran derivatives, the strong correlation between the picomolar in vitro activity of compound 4f and its superior in vivo performance is a significant finding.[3] This suggests that this class of compounds possesses favorable drug-like properties that allow it to reach the tumor site in sufficient concentrations to exert its antitumor effect.

For the 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran prodrugs, this comparative framework is even more crucial. The in vitro efficacy of these prodrugs should ideally be evaluated under both normoxic and hypoxic conditions to confirm their hypoxia-selective activation. A significantly lower IC50 value under hypoxia would provide strong evidence for the intended mechanism of action. Subsequently, in vivo studies in xenograft models with well-characterized hypoxic regions would be necessary to validate their therapeutic potential. The expectation is that the prodrug would show enhanced antitumor activity compared to a non-prodrug analogue, particularly in hypoxic tumors, with reduced systemic toxicity.

Future Directions

The promising data from the 2-amino-3-aroylbenzofuran analogues provides a strong foundation for the continued development of the 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran prodrugs. Future research should focus on:

  • Direct Comparative Studies: Generating comprehensive in vitro (normoxic and hypoxic) and in vivo data for the 6-nitrobenzofuran prodrugs to directly assess their efficacy and selectivity.

  • Mechanism of Activation: Elucidating the specific reductases involved in the bioactivation of these prodrugs to better understand their metabolic fate.

  • Combination Therapies: Exploring the synergistic potential of these prodrugs with other anticancer agents, such as radiation therapy or immunotherapy, which can be enhanced by targeting the hypoxic tumor fraction.

References

  • Liou, J.-P., et al. (2020). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 200, 112431.
  • Sun, J. D., et al. (2012). Molecular and cellular pharmacology of the hypoxia-activated prodrug TH-302. Molecular Cancer Therapeutics, 11(3), 740-751.
  • Meng, F., et al. (2021). The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy. Frontiers in Pharmacology, 12, 646328.

Sources

Validation

A Comparative Guide to the Synthetic Routes of Substituted Benzofurans for Researchers and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Its prevalence stems from the di...

Author: BenchChem Technical Support Team. Date: February 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Its prevalence stems from the diverse biological activities associated with its derivatives, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The efficient and versatile synthesis of substituted benzofurans is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, substrate scope, and practical considerations, supported by experimental data and detailed protocols.

I. Classical Approaches: Time-Tested but with Limitations

Classical methods for benzofuran synthesis, while historically significant, often face limitations in terms of harsh reaction conditions, limited substrate scope, and poor functional group tolerance.

Perkin Rearrangement

First reported in 1870, the Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to yield a benzofuran-2-carboxylic acid.[1] The reaction proceeds through the opening of the lactone ring, followed by an intramolecular nucleophilic substitution. While a foundational method, its utility is often restricted by the availability of the coumarin precursors and the harsh basic conditions.

II. Modern Synthetic Strategies: The Era of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of substituted benzofurans, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.[2] Palladium, copper, rhodium, and gold catalysts are at the forefront of these methodologies.

A. Palladium-Catalyzed Methodologies

Palladium catalysis is arguably the most versatile and widely employed approach for benzofuran synthesis, with several distinct strategies.[2][3]

This powerful two-step, one-pot sequence involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The Sonogashira coupling, catalyzed by a palladium complex and a copper(I) co-catalyst, forms a C-C bond between the phenol and the alkyne.[2][4] Subsequent intramolecular hydroalkoxylation, often promoted by the same catalytic system or an additional catalyst, leads to the desired benzofuran.[2] This method is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position.[2]

Mechanism: Sonogashira Coupling and Cyclization The catalytic cycle for the Sonogashira coupling involves the oxidative addition of the o-halophenol to the Pd(0) catalyst, followed by the formation of a copper(I) acetylide. Transmetalation from copper to palladium and subsequent reductive elimination yields the 2-alkynylphenol intermediate. The intramolecular cyclization can then proceed through various pathways, including a 5-exo-dig cyclization.

Workflow: Sonogashira Coupling/Cyclization

G cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization o_halophenol o-Halophenol alkynylphenol 2-Alkynylphenol Intermediate o_halophenol->alkynylphenol Pd/Cu, Base alkyne Terminal Alkyne alkyne->alkynylphenol pd_catalyst Pd(0) Catalyst cu_cocatalyst Cu(I) Co-catalyst base Base benzofuran Substituted Benzofuran alkynylphenol->benzofuran Heat or Catalyst

Caption: General workflow for benzofuran synthesis via Sonogashira coupling and cyclization.

The intramolecular Heck reaction provides a powerful route to benzofurans from o-alkenylphenols. This palladium-catalyzed reaction involves the oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product. This method is particularly useful for the synthesis of 2,3-disubstituted benzofurans.

Experimental Protocol: Representative Sonogashira/Cyclization Synthesis of 2-Arylbenzofuran [2]

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add anhydrous triethylamine (5 mL) as both the solvent and base.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC. After completion of the Sonogashira coupling, heat the reaction mixture to 80-100 °C for 6-12 hours to effect cyclization.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-arylbenzofuran.

B. Copper-Catalyzed Approaches

Copper catalysis offers a cost-effective and often complementary alternative to palladium-catalyzed methods.[5]

Copper-catalyzed intramolecular C-O bond formation is a common strategy, particularly for the cyclization of o-halophenyl ketones or o-alkenylphenols.[5] These reactions often proceed via an Ullmann-type mechanism and are effective for the synthesis of a variety of substituted benzofurans. A notable advantage is the lower cost of copper catalysts compared to palladium.[2]

Mechanism: Copper-Catalyzed Intramolecular C-O Bond Formation The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes an intramolecular oxidative addition/reductive elimination sequence with the adjacent aryl or vinyl halide to form the C-O bond.

C. Rhodium and Gold-Catalyzed Syntheses

Rhodium and gold catalysts have emerged as powerful tools for specific types of benzofuran syntheses, often involving C-H activation or alkyne cyclization pathways.

Rhodium(III) catalysis enables the direct C-H functionalization of phenols and their derivatives, followed by annulation with alkynes or other coupling partners to construct the benzofuran ring.[4] This approach is highly atom-economical as it avoids the pre-functionalization of the starting materials.[4]

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in catalyzing the intramolecular hydroalkoxylation of o-alkynylphenols.[3] The strong π-acidity of gold catalysts activates the alkyne towards nucleophilic attack by the phenolic hydroxyl group, leading to efficient 5-exo-dig cyclization under mild conditions.

III. Metal-Free Synthetic Routes

While transition-metal catalysis dominates the field, metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification.

Base-Mediated Cyclizations

Simple base-mediated cyclizations of appropriately substituted precursors, such as the reaction of salicylaldehydes with α-haloketones, provide a straightforward route to benzofurans.[1] The base promotes the O-alkylation of the phenol, followed by an intramolecular aldol-type condensation and dehydration to form the furan ring.[1]

Oxidative Cyclization of o-Hydroxystilbenes

The oxidative cyclization of o-hydroxystilbenes using hypervalent iodine reagents like PhI(OAc)₂ provides a metal-free pathway to 2-arylbenzofurans.[5] This reaction proceeds through an oxidative dearomatization of the phenol, followed by intramolecular cyclization and rearomatization.

G hydroxystilbene o-Hydroxystilbene intermediate Oxidized Intermediate hydroxystilbene->intermediate Oxidation oxidant Hypervalent Iodine Reagent benzofuran 2-Arylbenzofuran intermediate->benzofuran Intramolecular Cyclization & Rearomatization

Sources

Comparative

A Comprehensive Guide to the Validation of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. These highly cha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. These highly characterized materials are the bedrock of accurate and reproducible results, ensuring the safety and efficacy of pharmaceutical products.[1][2] This guide provides an in-depth validation protocol for establishing 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran as a chemical reference standard, a versatile intermediate in the synthesis of bioactive molecules.[3] The principles and methodologies detailed herein are grounded in international regulatory guidelines and scientific best practices, offering a robust framework for its qualification.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[4] It serves as a benchmark against which unknown samples are compared, making its purity and identity paramount to the success of analytical method validation.[5] The use of a thoroughly validated reference standard is a prerequisite for generating reliable data in drug discovery, development, and quality control.

Characterization of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

The initial step in qualifying a new reference standard is the unambiguous confirmation of its chemical structure and the assessment of its fundamental physicochemical properties.

Structural Elucidation

A suite of spectroscopic techniques should be employed to confirm the identity of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information on the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic functional groups present in the molecule, such as the amino, nitro, and carbonyl groups.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, Cl) in the compound, which should be in close agreement with the theoretical values for the proposed structure.

Physicochemical Properties

Basic physicochemical properties should be determined and documented.

PropertyMethodExpected Result
AppearanceVisual InspectionLight red to yellow powder
Melting PointDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus~262°C (decomposes)[6]
SolubilitySolvent AdditionSoluble in most organic solvents like dichloromethane and benzene; slightly soluble in water.[7]

Purity Determination: A Multi-faceted Approach

The purity of a reference standard is its most critical attribute. A combination of analytical techniques should be utilized to identify and quantify all potential impurities.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds.[8] A validated, stability-indicating HPLC method should be developed to separate the main component from any related substances, degradation products, and process impurities.

Table 1: Hypothetical HPLC Purity Data

PeakRetention Time (min)Area (%)Identification
13.50.08Process Impurity A
25.299.853-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran
37.80.07Degradation Product B
Volatile Impurities

Gas Chromatography (GC) with a headspace autosampler is the preferred method for the determination of residual solvents from the synthesis process.

Water Content

Karl Fischer titration is the standard method for determining the water content of the reference material.

Inorganic Impurities

Residue on ignition (ROI) or sulfated ash testing can be used to determine the content of inorganic impurities.

Overall Purity Assignment

The final purity of the reference standard is typically calculated by a mass balance approach, subtracting the percentages of all identified impurities from 100%.

Purity (%) = 100% - (% Chromatographic Impurities + % Volatile Impurities + % Water + % Inorganic Impurities)

Stability Testing: Ensuring Long-Term Reliability

A comprehensive stability testing program is essential to establish the retest period and appropriate storage conditions for the reference standard. This program should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10]

Long-Term and Accelerated Stability Studies

The reference standard should be stored under various conditions to assess its stability over time.

Table 2: Stability Testing Protocol

Study TypeStorage ConditionTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months[11][12]
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months[12]

At each time point, the material should be tested for appearance, purity (by HPLC), and water content.

Photostability

Photostability testing, as described in ICH Q1B, should be conducted to evaluate the effect of light exposure on the stability of the compound.[12]

Comparison with Alternatives

While 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran serves as a crucial intermediate and potential analytical standard, it's important to consider its context. For certain applications, such as the derivatization of primary and secondary amines for analytical detection, other reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) are also widely used.[13][14] The advantage of establishing 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran as a reference standard lies in its specific utility for methods where it is the primary analyte or a key intermediate. Using a well-characterized standard of the exact molecule of interest eliminates the uncertainties associated with using a derivatizing agent that introduces a different chemical entity.

Experimental Protocols

HPLC Method for Purity Determination
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in Acetonitrile.

Stability Study Protocol
  • Place accurately weighed samples of the reference material in appropriate containers (e.g., amber glass vials with inert caps).

  • Store the samples in stability chambers maintained at the conditions specified in Table 2.

  • At each designated time point, remove a sample and allow it to equilibrate to room temperature.

  • Perform the required tests (appearance, HPLC purity, water content).

  • Analyze the data for any trends in degradation or changes in physical properties.

Visualizing the Validation Workflow

Validation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stability Evaluation cluster_3 Phase 4: Finalization Start Candidate Material Identity Structural Elucidation (NMR, MS, IR) Start->Identity PhysChem Physicochemical Properties (Appearance, MP, Solubility) Identity->PhysChem Purity Purity Determination PhysChem->Purity HPLC Chromatographic Purity (HPLC) Purity->HPLC GC Volatile Impurities (GC) Purity->GC KF Water Content (Karl Fischer) Purity->KF ROI Inorganic Impurities (ROI) Purity->ROI FinalPurity Assign Purity ROI->FinalPurity Stability Stability Studies LongTerm Long-Term Stability Stability->LongTerm Accelerated Accelerated Stability Stability->Accelerated Photo Photostability Stability->Photo Retest Establish Retest Period & Storage Photo->Retest FinalPurity->Retest CoA Generate Certificate of Analysis Retest->CoA

Caption: Workflow for the validation of a chemical reference standard.

Conclusion

The validation of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran as a reference standard is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory expectations. By following a systematic approach that includes comprehensive characterization, multi-technique purity assessment, and robust stability testing, a well-qualified reference standard can be established. This, in turn, will ensure the accuracy and reliability of analytical data generated in research and development, ultimately contributing to the delivery of safe and effective pharmaceutical products.

References

  • Lowes, S., et al. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J, 14(4), 868-873. Available from: [Link].

  • World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-first report. Available from: [Link].

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). Available from: [Link].

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link].

  • ResolveMass Laboratories Inc. (2023). Choosing Reference Standards for API or Impurity. Available from: [Link].

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link].

  • Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Gazi University Journal of Science, 24(4), 679-697. Available from: [Link].

  • Eurofins. The ABC's of Reference Standard Management. Available from: [Link].

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link].

  • Weaver, G. W., et al. (2023). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 13, 11570-11580. Available from: [Link].

  • Popa, D. S., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6135. Available from: [Link].

  • AMSbiopharma. (2023). ICH guidelines: Drug stability testing essentials. Available from: [Link].

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(11), 1548. Available from: [Link].

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link].

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.